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CAS No.: 187269-40-5

Cat. No.: S521264

This document consolidates the experimental methodology and key findings from clinical trials investigating
the inhaled pan-selectin antagonist Bimosiamose delivered via the AKITA2 APIXNEB nebulizer system. It
is designed to provide researchers and drug development professionals with a reference for conducting

similar studies.

Device and Drug Configuration

The administration of Bimesiamese in the cited clinical trials relied on a specific and controlled delivery

system.

Table 1: Device and Formulation Specifications

Component Specification Notes / Function

Nebulizer Device AKITA2 APIXNEB (Activaero) Breath-actuated nebulizer for Individualized
Controlled Inhalation (ICI) [1].

Drug Bimosiamose disodium Supplied in 5 ml ampoules at a concentration
Formulation (TBC1269Z) aqueous solution [2] of 100 mg/ml [2].
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Component Specification Notes / Function

Diluent 0.9% Sodium Chloride [2] Used for appropriate dilution.

Typical Inhaled 4 ml [2] -

Volume

Dosage 10 mg [3] Inhaled twice daily (BID). Other studies used
doses ranging from 2 mg to 70 mg [2].

Treatment 28 days (COPD trial) [3] or 4 days  On top of standard bronchodilator therapy in

Duration (ozone-challenge trial) [4] COPD patients [3].

The AKITA2 system actively controls the patient's entire inhalation maneuver. It is programmed based on
individual lung function data to ensure a precise and efficient aerosol delivery, which enhances lung

deposition and reduces variability [1].
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Key Experimental Findings and Efficacy Data

In clinical settings, the primary efficacy of inhaled Bimosiamose was assessed through its impact on

inflammatory biomarkers in induced sputum and lung function parameters.

Table 2: Summary of Efficacy Outcomes from Clinical Trials
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Outcome .
) ) ) Statistical
Efficacy Parameter (Bimosiamose vs. - Study Context
Significance
Placebo)
Interleukin-8 (IL-8) Reduction of 9.49 ng/mL p = 0.008 [3] COPD Patients (28-
3] day)
Reduction of 35% [4] p = 0.004 [4] Ozone-induced
Inflammation (4-day)
Sputum Macrophage Reduction of 0.200 x 106 p =0.012 [3] COPD Patients (28-
Count cells/mL [3] day)
Sputum Neutrophil Reduction of 40% [4] p = 0.068 (trend) Ozone-induced
Count [4] Inflammation (4-day)
Matrix Metalloproteinase- Reduction of 46% [4] p =0.022 [4] Ozone-induced
9 (MMP-9) Inflammation (4-day)
Lung Function (FEV1) Small numeric Not statistically COPD Patients (28-
improvement [3] significant [3] day)

Detailed Experimental Protocol

This protocol outlines the methodology for a clinical study investigating the anti-inflammatory effects of

inhaled Bimosiamose in patients with COPD, as derived from the referenced trials.

Study Design

e Type: Double-blind, placebo-controlled, randomized, cross-over, multi-center trial [3].

e Population: Patients with moderate-to-severe COPD (GOLD stage lII-lll) [5]. For challenge models,
healthy subjects may be used [4].

e Sample Size: Approximately 77 patients [3].

¢ Treatment Periods: Two subsequent 28-day treatment periods, separated by a wash-out phase [3]
[5].

e Groups:

o Intervention: Inhaled Bimosiamose (10 mg) twice daily.
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o Control: Matching placebo twice daily.
e Concomitant Medication: The study drug is administered on top of standard bronchodilator therapy

[3].

Formulation and Administration Procedure

e Preparation: Dilute the Bimosiamose disodium solution (100 mg/ml) with 0.9% sodium chloride to
achieve the target dose in a 4 ml volume for inhalation [2].

e Device Setup: Load the prepared solution into the APIXNEB nebulizer, which is connected to the
AKITAZ2 control unit.

e Administration: Instruct the patient to inhale the aerosol through a mouthpiece following the device's
guided breathing pattern. The AKITA2 system ensures the aerosol is delivered as a controlled bolus
during the optimal phase of inspiration [1].

¢ Dosage Regimen: Administration is performed twice daily for 28 days [3].

¢ Compliance Monitoring: Dose compliance is recorded by the AKITA2 nebulizer system [5].

Efficacy and Safety Assessments

¢ Primary Endpoint: Change in sputum levels of Interleukin-8 (IL-8) from baseline to Day 28 [3] [5].
e Secondary Endpoints:
o Cellular Markers: Differential cell counts in induced sputum (neutrophils, macrophages, etc.)
[3].
o Other Inflammatory Biomarkers: Levels of MMP-9 and Myeloperoxidase (MPO) in sputum
supernatant [3].
o Lung Function: Measured by spirometry (e.g., Forced Expiratory Volume in 1 second - FEV1)
[3].
e Safety Assessments:
o Monitoring of Adverse Events (AES) [3].
o Vital signs, ECG, clinical laboratory parameters, and nasopharyngeal examinations [2].

The workflow for the clinical trial protocol is summarized below:

© 2026 Smolecule. All rights reserved. 5/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/23257347/
https://www.smolecule.com/products/s521264?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2203253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3521343/
https://pubmed.ncbi.nlm.nih.gov/23257347/
https://www.biospace.com/revotar-biopharmaceuticals-meets-primary-endpoint-in-phase-ii-copd-study-with-inhaled-bimosiamose
https://pubmed.ncbi.nlm.nih.gov/23257347/
https://www.biospace.com/revotar-biopharmaceuticals-meets-primary-endpoint-in-phase-ii-copd-study-with-inhaled-bimosiamose
https://pubmed.ncbi.nlm.nih.gov/23257347/
https://pubmed.ncbi.nlm.nih.gov/23257347/
https://pubmed.ncbi.nlm.nih.gov/23257347/
https://pubmed.ncbi.nlm.nih.gov/23257347/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2203253/
https://www.smolecule.com/products/s521264?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

(Screening & RandomizatiorD

(Wash—out PeriocD

l

Click to download full resolution via product page

Critical Considerations for Research and Development

¢ Tolerability and Pharmacokinetics: Phase | studies indicate that inhaled Bimosiamose disodium is
well-tolerated in single doses up to 140 mg and multiple doses up to 70 mg twice daily for 7 days.
Systemic bioavailability after inhalation is low, which is favorable for a locally acting drug [2].

¢ Mechanism of Action: As a pan-selectin antagonist, Bimosiamose inhibits the initial rolling/tethering
of leukocytes on the vascular endothelium, a primary step in the inflammatory cell recruitment
cascade [4] [2]. This makes it a promising candidate for modulating inflammation in COPD and other
inflammatory lung diseases.

e Device Advantages: The use of the AKITA2 APIXNEB system ensures high dose compliance and
efficient pulmonary deposition. Its ability to control inhalation parameters minimizes variability in
delivered dose, which is a significant advantage in clinical trials [5] [1].
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I hope these comprehensive notes and protocols are helpful for your work. Should you require further details

on any specific aspect, please feel free to ask.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Application Notes and Protocols for Bimosiamose Delivery via
AKITA2 APIXNEB Nebulizer]. Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b521264#bimosiamose-breath-actuated-nebulizer-akita2-

apixneb-administration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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